molecular formula C24H33N3O4S B2828875 1-(azepan-1-yl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone CAS No. 878058-54-9

1-(azepan-1-yl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone

Cat. No.: B2828875
CAS No.: 878058-54-9
M. Wt: 459.61
InChI Key: YYNZQHOGFMILKD-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone is a useful research compound. Its molecular formula is C24H33N3O4S and its molecular weight is 459.61. The purity is usually 95%.
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Scientific Research Applications

Sequential Migration of Sulfonyl Groups

The sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines from an operationally simple thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions, leading to the formation of C-sulfonylated 1,4-diazepines (Heo et al., 2020).

Phosphine-Catalyzed Reactions

A novel phosphine-catalyzed intermolecular cyclization between 2-sulfonamidobenzaldehyes and ynones is reported, serving as a conduit for the construction of benzo[b]azepin-3-ones in good to excellent yields under mild conditions. This methodology emphasizes the synthetic versatility of sulfonyl and azepine functionalities in heterocyclic compound synthesis (Zhang et al., 2019).

Multicomponent Cycloaddition Reactions

Air-stable azomethine ylides with an unusual pattern of charge distribution were efficiently prepared via the rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles. This reaction allowed for the first example of the catalytic multicomponent [5 + 2] cycloaddition reactions, thus resulting in the formation of biologically active 1,4-diazepine compounds (Lee et al., 2014).

Sulfonyl-1,2,3-triazoles as Synthons

1-Sulfonyl-1,2,3-triazoles, stable precursors to Rh–azavinyl carbenes, can be used for the introduction of a nitrogen atom into various heterocycles important in both synthetic and medicinal chemistry. These reactive intermediates showcase the utility of sulfonyl groups in complex molecule synthesis (Zibinsky & Fokin, 2013).

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfonylindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4S/c28-23(25-13-7-1-2-8-14-25)18-27-17-22(20-11-5-6-12-21(20)27)32(30,31)19-24(29)26-15-9-3-4-10-16-26/h5-6,11-12,17H,1-4,7-10,13-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNZQHOGFMILKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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